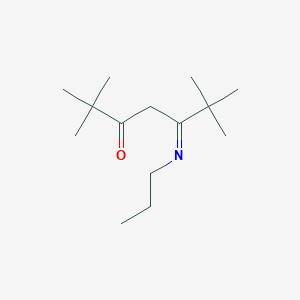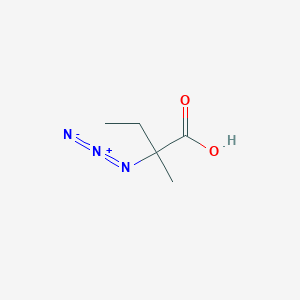
Butanoic acid, 2-azido-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-azido-2-methyl-, is an organic compound with the molecular formula C5H9N3O2 It is a derivative of butanoic acid where the hydrogen atom at the second carbon is replaced by an azido group (-N3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-azido-2-methyl-, typically involves the azidation of 2-methylbutanoic acid. One common method is the reaction of 2-methylbutanoic acid with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the azido compound.
Industrial Production Methods
Industrial production of butanoic acid, 2-azido-2-methyl-, may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as distillation or crystallization, to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-azido-2-methyl-, can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Major Products Formed
Substitution: Various substituted butanoic acid derivatives.
Cycloaddition: Triazole derivatives.
Reduction: 2-amino-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-azido-2-methyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2-azido-2-methyl-, depends on the specific reaction or application. For example, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Butanoic acid, 2-azido-2-methyl-, can be compared with other azido-substituted carboxylic acids, such as:
Butanoic acid, 2-azido-: Similar structure but without the methyl group at the second carbon.
Propanoic acid, 2-azido-2-methyl-: Similar structure but with one less carbon in the main chain.
Pentanoic acid, 2-azido-2-methyl-: Similar structure but with one more carbon in the main chain.
The uniqueness of butanoic acid, 2-azido-2-methyl-, lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
279676-16-3 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-azido-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9N3O2/c1-3-5(2,4(9)10)7-8-6/h3H2,1-2H3,(H,9,10) |
Clave InChI |
AKDCVYOADCIFBC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
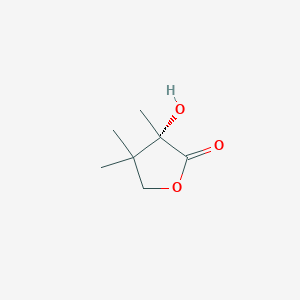
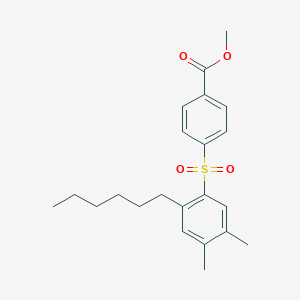
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)
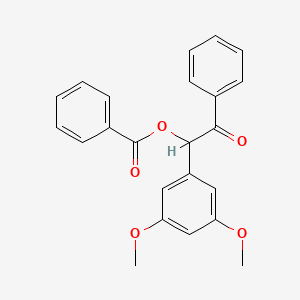

![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

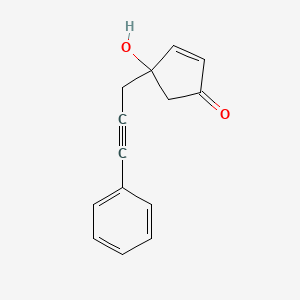

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
